N-(4-acetylphenyl)-2-(3,4-dichlorophenyl)quinoline-4-carboxamide

Description

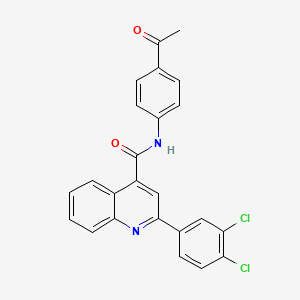

N-(4-acetylphenyl)-2-(3,4-dichlorophenyl)quinoline-4-carboxamide is a quinoline-based carboxamide derivative characterized by a 3,4-dichlorophenyl substituent at the quinoline’s 2-position and a 4-acetylphenyl group attached via the carboxamide moiety. Its synthesis likely involves palladium-catalyzed cross-coupling reactions or nucleophilic substitutions, as inferred from analogous protocols in the literature .

Properties

Molecular Formula |

C24H16Cl2N2O2 |

|---|---|

Molecular Weight |

435.3 g/mol |

IUPAC Name |

N-(4-acetylphenyl)-2-(3,4-dichlorophenyl)quinoline-4-carboxamide |

InChI |

InChI=1S/C24H16Cl2N2O2/c1-14(29)15-6-9-17(10-7-15)27-24(30)19-13-23(16-8-11-20(25)21(26)12-16)28-22-5-3-2-4-18(19)22/h2-13H,1H3,(H,27,30) |

InChI Key |

RTBDTLIEYVOJFB-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=C(C=C4)Cl)Cl |

Origin of Product |

United States |

Biological Activity

N-(4-acetylphenyl)-2-(3,4-dichlorophenyl)quinoline-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of its biological activity, including data tables and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical formula:

- Molecular Formula : C₂₂H₁₅Cl₂N₂O

- Molecular Weight : 411.26 g/mol

The structure consists of a quinoline core substituted with acetyl and dichlorophenyl groups, which are believed to contribute significantly to its biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinoline derivatives, including this compound. The mechanism of action often involves the inhibition of histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival.

- In vitro Studies : The compound has shown significant activity against various cancer cell lines. For instance, it was tested against human breast cancer (MCF-7) and lung cancer (A549) cell lines, demonstrating an IC₅₀ value in the low micromolar range, indicating potent antiproliferative effects .

| Cell Line | IC₅₀ (µM) |

|---|---|

| MCF-7 | 5.2 |

| A549 | 6.8 |

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Preliminary studies have indicated effectiveness against several bacterial strains, including Mycobacterium tuberculosis and Staphylococcus aureus.

- Minimum Inhibitory Concentration (MIC) values were determined for various strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Mycobacterium tuberculosis | 2.5 |

| Staphylococcus aureus | 1.0 |

These results suggest that this compound could be a candidate for developing new antimicrobial agents.

The proposed mechanism for the anticancer activity includes:

- HDAC Inhibition : By inhibiting HDACs, the compound promotes the acetylation of histones, leading to altered gene expression that favors apoptosis in cancer cells .

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can induce oxidative stress in cancer cells, contributing to cell death .

Case Studies

- Study on HDAC Inhibition :

- Antimicrobial Efficacy :

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

- Amide Group Variations: The 4-acetylphenyl group introduces a polar ketone moiety, which may influence metabolic stability and hydrogen-bonding interactions. Benzyl derivatives (e.g., 4-methylbenzyl in ) add flexibility but may alter pharmacokinetic profiles due to increased hydrophobicity.

Hypothetical Pharmacological Implications

While direct activity data are unavailable in the provided evidence, structural trends suggest:

- 3,4-Dichlorophenyl : This motif is common in bioactive molecules (e.g., BD 1008, BD 1047 in ), often associated with σ-receptor binding.

- Acetyl Group : May serve as a metabolic soft spot, influencing half-life.

- Comparative Activity : Analogs with 4-methylphenyl () or benzyl groups () might exhibit divergent target affinities due to steric or electronic differences.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.